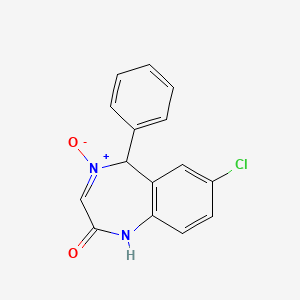
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is an organic compound with the molecular formula C15H11ClN2O2. It is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic properties. This compound is also known by other names such as Demoxepam and Chlordiazepoxide lactam .
Vorbereitungsmethoden
The synthesis of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide typically involves several steps:
Synthesis of Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the reaction of 2-aminobenzophenone with various reagents.
Chlorination: The next step involves the introduction of a chlorine atom at the 7th position of the benzodiazepine ring. This is typically done using chlorinating agents such as thionyl chloride.
Oxidation: The final step involves the oxidation of the benzodiazepine derivative to form the 4-oxide.
Analyse Chemischer Reaktionen
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its parent benzodiazepine form. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on the central nervous system, including its sedative and anxiolytic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: It is used in the synthesis of other benzodiazepine derivatives and related compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is similar to other benzodiazepine derivatives such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Nordazepam: A metabolite of diazepam with similar pharmacological effects.
Oxazepam: Used for its anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
What sets this compound apart is its unique 4-oxide functional group, which may contribute to its distinct pharmacological profile .
Eigenschaften
Molekularformel |
C15H11ClN2O2 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
7-chloro-4-oxido-5-phenyl-1,5-dihydro-1,4-benzodiazepin-4-ium-2-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-9,15H,(H,17,19) |
InChI-Schlüssel |
UBVFTAANHVKCRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















